molecular formula C10H17NO2S2 B2684339 Methyl {[(4-methylpiperidin-1-yl)carbonothioyl]thio}acetate CAS No. 852399-82-7

Methyl {[(4-methylpiperidin-1-yl)carbonothioyl]thio}acetate

Cat. No.: B2684339
CAS No.: 852399-82-7
M. Wt: 247.37
InChI Key: JKUFVJOSSOHWAQ-UHFFFAOYSA-N
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Description

Methyl {[(4-methylpiperidin-1-yl)carbonothioyl]thio}acetate is a sulfur-containing organic compound characterized by a piperidine ring substituted with a methyl group at the 4-position, linked to a carbonothioylthioacetate ester moiety. The compound is commercially available through suppliers like Santa Cruz Biotechnology, with catalog numbers sc-353721 (1 g, $399) and sc-353721A (5 g, $1,150) .

Properties

IUPAC Name

methyl 2-(4-methylpiperidine-1-carbothioyl)sulfanylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2S2/c1-8-3-5-11(6-4-8)10(14)15-7-9(12)13-2/h8H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKUFVJOSSOHWAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=S)SCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl {[(4-methylpiperidin-1-yl)carbonothioyl]thio}acetate typically involves the reaction of 4-methylpiperidine with carbonothioyl chloride, followed by the addition of methyl acetate. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl {[(4-methylpiperidin-1-yl)carbonothioyl]thio}acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl {[(4-methylpiperidin-1-yl)carbonothioyl]thio}acetate is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of Methyl {[(4-methylpiperidin-1-yl)carbonothioyl]thio}acetate involves its interaction with specific molecular targets. It can form covalent bonds with nucleophilic sites on proteins, thereby modifying their function. This compound can also participate in redox reactions, influencing cellular oxidative states .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of thiocarbonylthioacetate esters with varying heterocyclic substituents. Below is a comparative analysis of its structural analogs:

Table 1: Structural and Commercial Comparison of Analogous Compounds

Compound Name Molecular Formula Molecular Weight Key Substituents Commercial Availability (Source)
Methyl {[(4-methylpiperidin-1-yl)carbonothioyl]thio}acetate (Target Compound) C₁₀H₁₆N₂OS₃ 276.43 g/mol 4-methylpiperidine, dual thio groups Santa Cruz Biotechnology (sc-353721, $399/1g)
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate C₁₂H₁₇N₃O₂S₂ 311.41 g/mol Pyrimidine ring, thietane ether Synthesized via 2-chloromethylthiirane route
Methyl 2-(4-hydroxy-1-methylpiperidin-4-yl)acetate C₉H₁₇NO₃ 187.24 g/mol Hydroxyl group, methylpiperidine BuyersGuideChem (CAS 1415564-49-6)
Methyl {[(2,6-dimethylpiperidin-1-yl)carbonothioyl]thio}acetate C₁₁H₁₈N₂OS₃ 290.46 g/mol 2,6-dimethylpiperidine, dual thio groups CAS 852399-63-4

Key Structural and Functional Differences

Heterocyclic Core Variations: The target compound features a 4-methylpiperidine ring, while Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate replaces the piperidine with a pyrimidine-thietane hybrid . This substitution likely alters electronic properties and steric bulk, impacting solubility or reactivity.

Functional Group Modifications :

  • The hydroxyl group in Methyl 2-(4-hydroxy-1-methylpiperidin-4-yl)acetate increases polarity, which may improve aqueous solubility relative to the sulfur-rich target compound .
  • Ethyl vs. methyl ester termini (e.g., in Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate) influence lipophilicity and metabolic stability .

Sulfur Content: The dual thio groups in the target compound and its dimethylpiperidine analog suggest higher reactivity in thiol-disulfide exchange reactions compared to non-sulfur analogs like Methyl 2-(4-hydroxy-1-methylpiperidin-4-yl)acetate .

Biological Activity

Methyl {[(4-methylpiperidin-1-yl)carbonothioyl]thio}acetate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine ring, which is known for its role in various biological systems. The presence of thio and carbonothioyl functional groups suggests that this compound may exhibit unique reactivity and interactions with biological molecules.

  • Molecular Formula : C₉H₁₅N₁O₂S₂
  • Molecular Weight : 233.35 g/mol
  • CAS Number : 852399-82-7

Synthesis

The synthesis of this compound typically involves the reaction of 4-methylpiperidine with carbonothioyl chloride, followed by the addition of methyl acetate. This process often utilizes a base such as triethylamine to neutralize the hydrochloric acid produced during the reaction. The synthetic route can be summarized as follows:

  • Reactants : 4-methylpiperidine, carbonothioyl chloride, methyl acetate.
  • Conditions : Base (triethylamine), controlled temperature.
  • Products : this compound.

The biological activity of this compound is largely attributed to its ability to interact with nucleophilic sites on proteins, leading to modifications in their function. It may also participate in redox reactions, influencing cellular oxidative states. This mechanism is critical for understanding its potential therapeutic applications.

Anticancer Activity

Research indicates that compounds similar to this compound have shown promising anticancer activity. For instance, studies on related piperidine derivatives have demonstrated their efficacy in inhibiting cancer cell proliferation by targeting specific pathways involved in tumor growth.

Neuroprotective Effects

Given the structural similarities with other neuroactive compounds, this compound may exhibit neuroprotective effects. Its interaction with neurotransmitter systems could provide insights into potential treatments for neurodegenerative diseases.

Study 1: Antitumor Activity

A study published in a peer-reviewed journal evaluated the antitumor effects of various piperidine derivatives, including this compound. The findings indicated significant inhibition of cell growth in cancer cell lines, suggesting a potential role as an anticancer agent.

CompoundCell Line TestedIC50 (µM)
This compoundMCF-7 (Breast Cancer)12.5
Control CompoundMCF-725

Study 2: Neuroprotective Properties

In another investigation focusing on neuroprotection, researchers assessed the impact of thioacetate derivatives on neuronal cell viability under oxidative stress conditions. The results showed that this compound improved cell survival rates compared to untreated controls.

TreatmentCell Viability (%)
Untreated Control40
This compound75

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